molecular formula C20H10F2N2O2S B5165460 2-{(E)-1-[5-(2,4-difluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

2-{(E)-1-[5-(2,4-difluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

Cat. No.: B5165460
M. Wt: 380.4 g/mol
InChI Key: VGMJSQSDCYYJML-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(E)-1-[5-(2,4-difluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiazole ring, a benzimidazole ring, and a difluorophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{(E)-1-[5-(2,4-difluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{(E)-1-[5-(2,4-difluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions, particularly those involving enzyme inhibition or receptor binding.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of 2-{(E)-1-[5-(2,4-difluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and benzimidazole derivatives, such as:

Uniqueness

What sets 2-{(E)-1-[5-(2,4-difluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one apart is its unique combination of structural features, including the difluorophenyl group and the fused thiazole-benzimidazole rings

Properties

IUPAC Name

(2E)-2-[[5-(2,4-difluorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F2N2O2S/c21-11-5-7-13(14(22)9-11)17-8-6-12(26-17)10-18-19(25)24-16-4-2-1-3-15(16)23-20(24)27-18/h1-10H/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMJSQSDCYYJML-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)F)F)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)F)F)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.